molecular formula C28H34ClN3O4 B15191526 2,2'-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoqu inolinedione) hydrochloride CAS No. 62658-94-0

2,2'-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoqu inolinedione) hydrochloride

Cat. No.: B15191526
CAS No.: 62658-94-0
M. Wt: 512.0 g/mol
InChI Key: LKTARUONHONULH-UHFFFAOYSA-N
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Description

2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its isoquinolinedione core, which is a bicyclic structure containing nitrogen atoms, and its trimethylene linkage, which connects two isoquinolinedione units.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Isoquinolinedione Units: The isoquinolinedione units can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.

    Linkage Formation: The trimethylene linkage is introduced by reacting the isoquinolinedione units with a suitable reagent, such as a diamine, under controlled conditions to form the iminobis(trimethylene) linkage.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Zolazepam: A compound with a similar isoquinolinedione core, used as a tranquilizer.

    Isoquinoline Derivatives: Other compounds with isoquinoline structures, used in various applications.

Uniqueness

2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride is unique due to its specific trimethylene linkage and the presence of two isoquinolinedione units. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

62658-94-0

Molecular Formula

C28H34ClN3O4

Molecular Weight

512.0 g/mol

IUPAC Name

2-[3-[3-(4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)propylamino]propyl]-4,4-dimethylisoquinoline-1,3-dione;hydrochloride

InChI

InChI=1S/C28H33N3O4.ClH/c1-27(2)21-13-7-5-11-19(21)23(32)30(25(27)34)17-9-15-29-16-10-18-31-24(33)20-12-6-8-14-22(20)28(3,4)26(31)35;/h5-8,11-14,29H,9-10,15-18H2,1-4H3;1H

InChI Key

LKTARUONHONULH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)N(C1=O)CCCNCCCN3C(=O)C4=CC=CC=C4C(C3=O)(C)C)C.Cl

Origin of Product

United States

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